3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest due to its potential biological activities and its structural uniqueness, which makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzylamine derivative with a bromo-methylphenyl derivative in the presence of a suitable catalyst can yield the desired pyrrolidine-2,5-dione .
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents.
Benzyl derivatives: Compounds with a benzyl group attached to different heterocyclic cores.
Uniqueness
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H16BrNO2 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16BrNO2/c1-12-7-8-15(11-16(12)19)20-17(21)10-14(18(20)22)9-13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3 |
InChI Key |
ZFMJFWBMVCGLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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